molecular formula C26H20FN7O4S3 B14095171 4-(6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide

4-(6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide

Cat. No.: B14095171
M. Wt: 609.7 g/mol
InChI Key: YHEPBJSEXCFXCM-UHFFFAOYSA-N
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Description

4-(6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features multiple functional groups, including a fluorophenyl group, a thiophene ring, and a pyrazolopyrimidinone core, making it a subject of interest for chemists and biologists alike.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide typically involves multi-step organic reactions The process begins with the preparation of intermediate compounds, such as 4-fluorophenylhydrazine and thiophene-2-carboxaldehyde, which are then subjected to cyclization reactions to form the pyrazole and pyrazolopyrimidinone cores

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring and pyrazole core can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonamide group to an amine.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonamide group may produce corresponding amines.

Scientific Research Applications

4-(6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-((2-(5-(4-chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide
  • 4-(6-((2-(5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide

Uniqueness

The uniqueness of 4-(6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorophenyl group, thiophene ring, and pyrazolopyrimidinone core allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C26H20FN7O4S3

Molecular Weight

609.7 g/mol

IUPAC Name

4-[6-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl]benzenesulfonamide

InChI

InChI=1S/C26H20FN7O4S3/c27-16-5-3-15(4-6-16)21-12-20(22-2-1-11-39-22)32-34(21)23(35)14-40-26-30-24-19(25(36)31-26)13-29-33(24)17-7-9-18(10-8-17)41(28,37)38/h1-11,13,21H,12,14H2,(H2,28,37,38)(H,30,31,36)

InChI Key

YHEPBJSEXCFXCM-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NC4=C(C=NN4C5=CC=C(C=C5)S(=O)(=O)N)C(=O)N3)C6=CC=C(C=C6)F

Origin of Product

United States

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